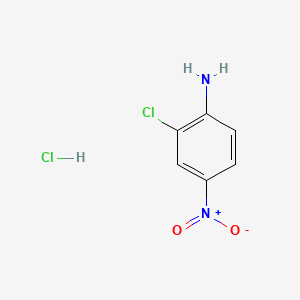
2-chloro-4-nitroaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-nitroaniline;hydrochloride is a nitroaromatic compound with the molecular formula C6H5ClN2O2. It is used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide . This compound is also known for its poor biodegradability, making it a black-listed substance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-4-nitroaniline typically involves the chlorination of p-nitroaniline. One method involves directly inputting chlorine gas into a diluted hydrochloric acid medium at temperatures between -20 and 10°C. The p-nitroaniline and chlorine gas are present in a molar ratio of 1:1-1.1 . This method is advantageous due to its simplicity, high yield, low production cost, and lack of wastewater discharge .
Industrial Production Methods
Industrial production methods for 2-chloro-4-nitroaniline often involve the use of high-pressure ammonolysis reactions in a strong aqua medium or chlorination in a diluted hydrochloric acid medium under cold conditions . These methods ensure the production of high-quality 2-chloro-4-nitroaniline with minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form different products.
Reduction: Can be reduced to form 4-amino-3-chlorophenol.
Substitution: Undergoes substitution reactions, such as diazotization, to form compounds like 1,4-dinitrobenzene and nitrophenylarsonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, phosgene, and various oxidizing agents . The conditions for these reactions vary, with some requiring specific temperatures and solvents to achieve the desired products.
Major Products Formed
Major products formed from these reactions include 4-amino-3-chlorophenol, 6-chlorohydroxyquinol, and 1,4-dinitrobenzene .
Applications De Recherche Scientifique
2-chloro-4-nitroaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes and corrosion inhibitors.
Biology: Studied for its biodegradation pathways by aerobic bacteria.
Medicine: Used in the synthesis of niclosamide, a molluscicide.
Industry: Employed in the production of pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-4-nitroaniline involves its degradation by aerobic bacteria, such as Rhodococcus sp. strain MB-P1. The degradation process includes the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group, producing 4-amino-3-chlorophenol . Aniline dioxygenase is involved in the second step of the degradation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-chloro-4-nitroaniline include:
4-chloro-2-nitroaniline: Another isomer with similar applications in dye synthesis and industrial processes.
2,6-dichloro-4-nitroaniline: Used in similar industrial applications and synthesized through chlorination reactions.
Uniqueness
2-chloro-4-nitroaniline is unique due to its specific molecular structure, which allows it to undergo distinct chemical reactions and degradation pathways. Its use as an intermediate in the synthesis of niclosamide and its poor biodegradability further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
618-99-5 |
|---|---|
Formule moléculaire |
C6H6Cl2N2O2 |
Poids moléculaire |
209.03 g/mol |
Nom IUPAC |
2-chloro-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-5-3-4(9(10)11)1-2-6(5)8;/h1-3H,8H2;1H |
Clé InChI |
IOOGZWVFQQSSGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)

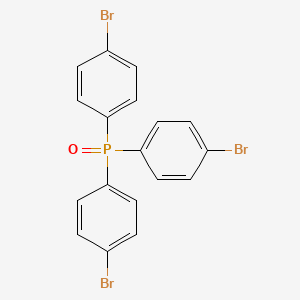
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
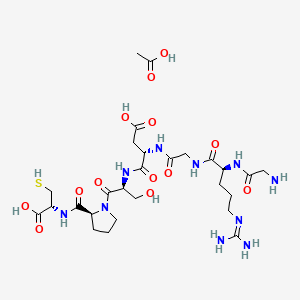
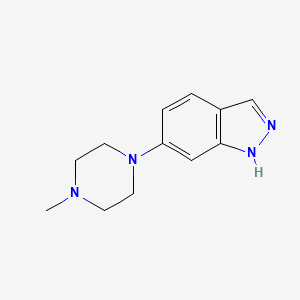
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
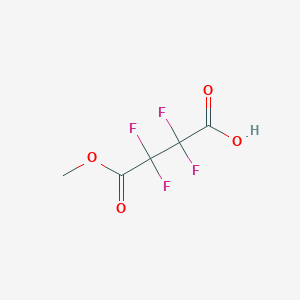
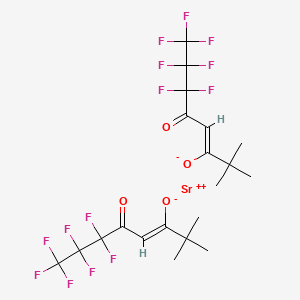
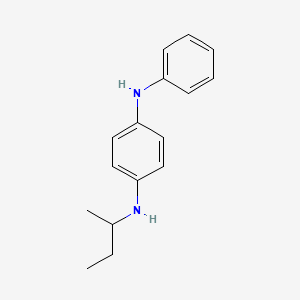
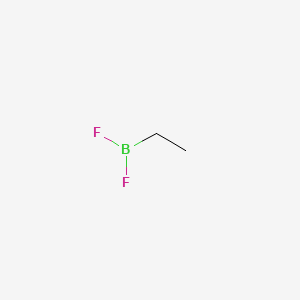
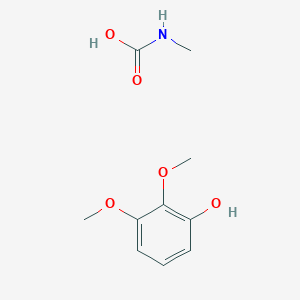
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)
